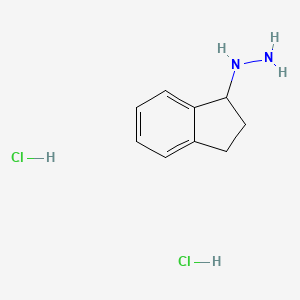

2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

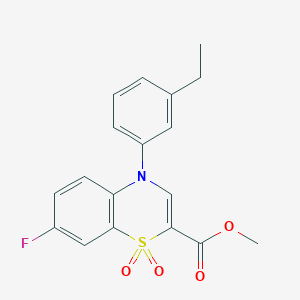

2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a solid substance . This product is intended for research use only and is not suitable for human or veterinary use.

Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) for this compound is 1S/C9H12N2.ClH/c10-11-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6,10H2;1H . This identifier provides a standard way to encode the molecular structure of this compound, allowing for easy comparison and analysis of different molecules.科学的研究の応用

Chemical Structure and Reactivity Studies

Research on compounds similar to 2,3-Dihydro-1H-inden-1-ylhydrazine;dihydrochloride has focused on their chemical structure and reactivity, particularly in reactions involving arylhydrazines. For example, the structure of compounds resulting from the reaction of arylhydrazines with dehydroacetic acid was established using X-ray crystallography and NMR spectroscopy, highlighting the utility of these methods in understanding the structural aspects of similar hydrazine derivatives (Kumar et al., 1995).

Reactivity with Amino Compounds

The reactivity of phenyliodonium ylide of 2-hydroxy-1,4-naphthoquinone with amino compounds, including arylhydrazines, was explored to afford good yields of indanedione 2-carboxamido compounds. This study demonstrates the potential of this compound in synthesizing indanedione derivatives under specific conditions (Spagou et al., 2005).

Liquid Crystalline Materials

In the synthesis of new liquid crystalline materials, the transformation of related indene derivatives under specific conditions to produce birefringent and thermochromic materials showcases the versatility of this compound in materials science. These transformations involve complex reactions leading to novel indeno heterocyclic materials with potential applications in liquid crystal technology (Konstantinova et al., 1999).

Heterocyclic Synthesis

The utility of related hydrazine compounds in heterocyclic synthesis, especially for generating pyrazole derivatives with anti-tumor activities, indicates the potential of this compound in medicinal chemistry. The synthesis of these derivatives involves reactions that yield compounds with significant inhibitory effects against various human tumor cell lines, highlighting the compound's relevance in the development of new anticancer agents (Mohareb et al., 2012).

Derivatization and Analysis

The derivatization of carboxylic acids, aldehydes, and ketones with 2-nitrophenylhydrazine for subsequent high-performance liquid chromatography analysis demonstrates another application area. This method, applicable to industrial and biological samples, underscores the role of hydrazine derivatives in analytical chemistry for the identification and quantification of various compounds (Peters et al., 2004).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation, skin sensitization, and serious eye irritation . The precautionary statements suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If skin irritation or rash occurs, get medical advice/attention .

特性

IUPAC Name |

2,3-dihydro-1H-inden-1-ylhydrazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c10-11-9-6-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBCNTUJXXUELP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(2-methylindolin-1-yl)methanone](/img/structure/B2707554.png)

![N-[3-Oxo-3-[4-[3-(trifluoromethyl)pyrazol-1-yl]piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2707555.png)

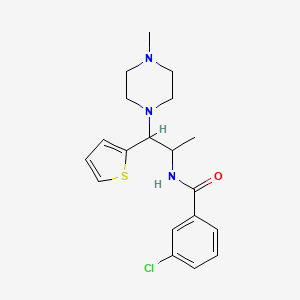

![4-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2707556.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2707559.png)

![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)

![5-chloro-2-(methylsulfanyl)-N-[5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]pyrimidine-4-carboxamide](/img/structure/B2707566.png)

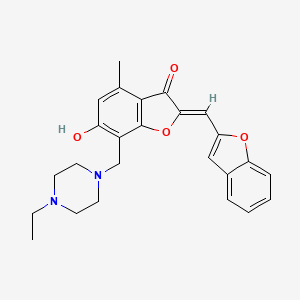

![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)

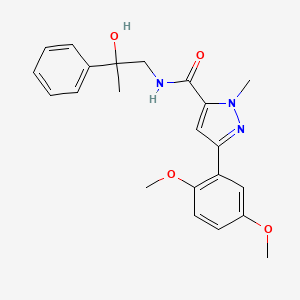

![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)